molecular formula C8H7N3O B14643007 (E)-(4-Methoxyphenyl)diazene-1-carbonitrile CAS No. 52512-40-0

(E)-(4-Methoxyphenyl)diazene-1-carbonitrile

Cat. No.: B14643007
CAS No.: 52512-40-0
M. Wt: 161.16 g/mol
InChI Key: FNONOULGEYCGGE-UHFFFAOYSA-N
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Description

(E)-(4-Methoxyphenyl)diazene-1-carbonitrile is an organic compound characterized by the presence of a diazene group (N=N) attached to a 4-methoxyphenyl ring and a carbonitrile group (C≡N)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(4-Methoxyphenyl)diazene-1-carbonitrile typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with a nitrile compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazene group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale diazotization processes, where 4-methoxyaniline is treated with nitrous acid to form the diazonium salt, which is then coupled with a nitrile compound under controlled conditions to yield this compound.

Chemical Reactions Analysis

Types of Reactions: (E)-(4-Methoxyphenyl)diazene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The diazene group can be oxidized to form azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products:

    Oxidation: Formation of azoxy compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl diazene compounds.

Scientific Research Applications

(E)-(4-Methoxyphenyl)diazene-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and dyes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-(4-Methoxyphenyl)diazene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to form reactive intermediates that interact with specific molecular targets, leading to various biological outcomes.

Comparison with Similar Compounds

    (E)-(4-Methoxyphenyl)diazene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    (E)-(4-Methoxyphenyl)diazene-1-sulfonamide: Contains a sulfonamide group, offering different chemical reactivity and applications.

    (E)-(4-Methoxyphenyl)diazene-1-thiol:

Uniqueness: (E)-(4-Methoxyphenyl)diazene-1-carbonitrile is unique due to the presence of the carbonitrile group, which enhances its reactivity and potential for forming diverse chemical derivatives. This compound’s specific combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.

Properties

CAS No.

52512-40-0

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

(4-methoxyphenyl)iminocyanamide

InChI

InChI=1S/C8H7N3O/c1-12-8-4-2-7(3-5-8)11-10-6-9/h2-5H,1H3

InChI Key

FNONOULGEYCGGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC#N

Origin of Product

United States

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